3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Overview
Description
ML-298 is an inhibitor of phospholipase D2 (PLD2; IC50 = 355 nM). It is selective for PLD2 over PLD1 (IC50 = 20,000 nM). It decreases invasive migration of U87-MG glioblastoma cells when used at a concentration of 10 µM without inducing cytotoxicity.
Novel Selective Inhibitor of PLD2
Scientific Research Applications
Antiviral Activity
A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the chemical structure , were synthesized and evaluated for their antiviral activity. Some compounds in this series showed strong activity against the influenza A/H3N2 virus and inhibited human coronavirus 229E, highlighting the potential of the spirothiazolidinone scaffold for antiviral molecule development (Apaydın et al., 2020).
Tachykinin NK2 Receptor Antagonists
Spiropiperidines, including structures similar to the specified compound, have been synthesized and shown to possess potent and selective non-peptide tachykinin NK2 receptor antagonist properties. This indicates their potential use in treating conditions related to NK2 receptor activity (Smith et al., 1995).
Antimicrobial Agents
Compounds bearing structures akin to the specified molecule, especially those containing fluorine, have been synthesized and evaluated for their antimicrobial properties. Notably, some novel fluorine-containing derivatives have shown significant in vitro antimicrobial potency, underscoring the relevance of such compounds in the development of new antimicrobial agents (Desai et al., 2013).
HIV Entry Inhibitors
Compounds with a structural similarity to the specified chemical have been explored as potential allosteric noncompetitive HIV entry inhibitors. These studies indicate the potential application of such compounds in HIV treatment, especially considering their unique mechanism of action (Watson et al., 2005).
properties
IUPAC Name |
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVAKKLQGLNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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